molecular formula C7H3BrF2N2 B3040466 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- CAS No. 206201-68-5

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)-

Cat. No.: B3040466
CAS No.: 206201-68-5
M. Wt: 233.01 g/mol
InChI Key: NXTLGTBTLWVNCX-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- is a chemical compound with the molecular formula C7H3BrF2N2. It is known for its unique structure, which includes a pyridine ring substituted with a bromodifluoromethyl group and a nitrile group.

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- typically involves the introduction of the bromodifluoromethyl group to a pyridine derivative. One common method involves the reaction of 3-cyanopyridine with bromodifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The nitrile group can also play a role in the compound’s mechanism of action by participating in addition reactions with nucleophiles .

Comparison with Similar Compounds

3-Pyridinecarbonitrile, 6-(bromodifluoromethyl)- can be compared with other similar compounds, such as:

    3-Pyridinecarbonitrile, 6-(chlorodifluoromethyl)-: This compound has a chlorodifluoromethyl group instead of a bromodifluoromethyl group, which can influence its reactivity and applications.

    3-Pyridinecarbonitrile, 6-(trifluoromethyl)-: The trifluoromethyl group provides different chemical properties compared to the bromodifluoromethyl group.

    3-Pyridinecarbonitrile, 6-(fluoromethyl)-:

Properties

IUPAC Name

6-[bromo(difluoro)methyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLGTBTLWVNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248375
Record name 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206201-68-5
Record name 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206201-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromodifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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